Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)
Overview
Description
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) is a useful research compound. Its molecular formula is C21H34N7Na4O21P3 and its molecular weight is 905.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
HMG-CoA Reductase Inhibitor Activity : A study developed a High-Performance Liquid Chromatography (HPLC) method to determine 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor activity by measuring the concentration of Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) (C. Xiao, 2009).
Enzyme Studies in Central Nervous System : This compound has been used to study enzyme localizations in the central nervous system, particularly in rat metencephalon and spinal cord (Sims et al., 1974).
Studies in Thiobacillus Neapolitanus : Research indicates that Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) is formed rapidly in Thiobacillus neapolitanus and is essential for pyridine nucleotide reduction and carbohydrate synthesis (Roth et al., 1973).
Synthesis of Labeled Nicotinamide Cofactors : It has been used in the synthesis of 14C-labeled nicotinamide cofactors, demonstrating its importance in various biochemical assays and studies (Markham et al., 2004).
Role as a Coenzyme : This compound serves as a coenzyme for biological redox reactions, playing a vital role in various metabolic processes (Ohno & Ushida, 1986).
Gluconeogenesis and Nitrogen Metabolite Repression : Studies have shown its involvement in gluconeogenesis and the regulation of nitrogen metabolite repression in Neurospora crassa (Dunn-Coleman et al., 1979).
Biomimetic Cofactor Research : It is a key subject in the study of nicotinamide cofactor biomimetics, which are used in various biocatalytic reactions (Zachos et al., 2019).
Electrochemical Reduction Studies : Its electrochemical reduction has been studied, providing insights into the regeneration of nicotinamide cofactors (Vuorilehto et al., 2004).
Properties
IUPAC Name |
tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N7O17P3.4Na.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;;4*1H2/q;4*+1;;;;/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;;;;;/m1......../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMNMZORBRTNGP-NFOLICFBSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N7Na4O21P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-71-1 | |
Record name | Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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